Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl-
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Overview
Description
Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a chlorophenyl group, an indole moiety, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the chlorophenyl group, the indole moiety, and finally, the pyrimidinyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
- 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide
- 4-amino-N-(2-chlorophenyl)benzenesulfonamide
Uniqueness
What sets Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88152-03-8 |
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Molecular Formula |
C24H19ClN6O2S |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
4-[2-[2-(4-chlorophenyl)-1H-indol-3-yl]hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H19ClN6O2S/c25-17-8-6-16(7-9-17)22-23(20-4-1-2-5-21(20)28-22)30-29-18-10-12-19(13-11-18)34(32,33)31-24-26-14-3-15-27-24/h1-15,28-30H,(H,26,27,31) |
InChI Key |
HUXMKFRNCSTNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)NNC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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